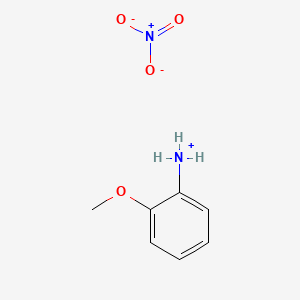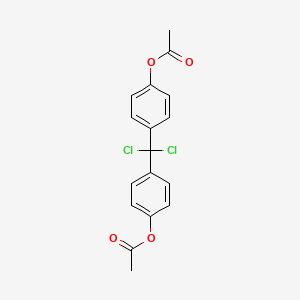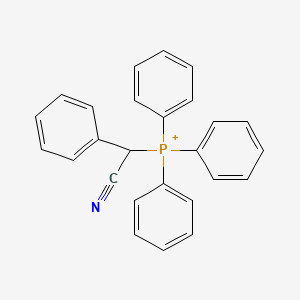
Phenyl(triphenylphosphoranyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(triphenylphosphoranyl)acetonitrile is an organic compound with the molecular formula C26H22NP It is a derivative of acetonitrile, where the hydrogen atoms are replaced by phenyl and triphenylphosphoranyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl(triphenylphosphoranyl)acetonitrile can be synthesized through a multi-step process involving the reaction of triphenylphosphine with acetonitrile. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves the use of a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3, which facilitates the amination of styrene oxide to produce phenylacetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(triphenylphosphoranyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl and triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl(triphenylphosphoranyl)acetonitrile has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phenyl(triphenylphosphoranyl)acetonitrile involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phenyl(triphenylphosphoranyl)acetonitrile include:
Phenylacetonitrile: A simpler nitrile compound with similar reactivity.
Triphenylphosphine: A related phosphine compound used in various organic reactions.
Acetonitrile: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both phenyl and triphenylphosphoranyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, where its specific characteristics can be leveraged for various purposes .
Eigenschaften
CAS-Nummer |
28255-59-6 |
|---|---|
Molekularformel |
C26H21NP+ |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
[cyano(phenyl)methyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-21-26(22-13-5-1-6-14-22)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26H/q+1 |
InChI-Schlüssel |
LMTIYGJMQYYEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#N)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


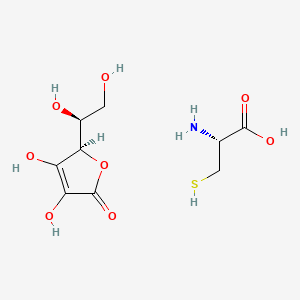
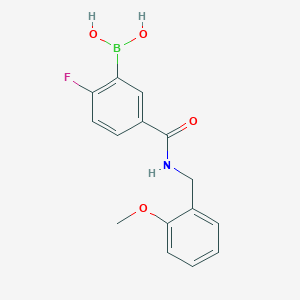



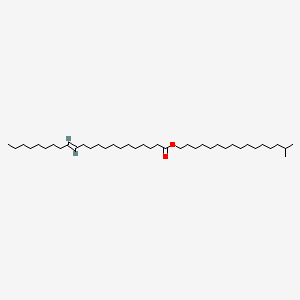
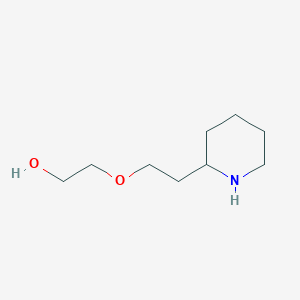

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)


